molecular formula C13H18N2 B1622010 3-(2,3-Dimethylindol-1-yl)propan-1-amine CAS No. 39971-86-3

3-(2,3-Dimethylindol-1-yl)propan-1-amine

Cat. No.: B1622010
CAS No.: 39971-86-3
M. Wt: 202.3 g/mol
InChI Key: ZUZXYHMKBKFVBR-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylindol-1-yl)propan-1-amine is an indole-derived primary amine featuring a dimethyl-substituted indole ring linked to a propylamine chain. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol . Key physical properties include a melting point of 79.05°C and variable water solubility (reported as 532.4 mg/L or 10,959 mg/L, depending on the source) .

Properties

CAS No.

39971-86-3

Molecular Formula

C13H18N2

Molecular Weight

202.3 g/mol

IUPAC Name

3-(2,3-dimethylindol-1-yl)propan-1-amine

InChI

InChI=1S/C13H18N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,8-9,14H2,1-2H3

InChI Key

ZUZXYHMKBKFVBR-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)CCCN)C

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCCN)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Indole Core

3-(2,3-Dihydro-1H-indol-1-yl)propan-1-amine (CAS 61123-70-4)
  • Key Differences : The indole ring is partially saturated (2,3-dihydroindole), reducing aromaticity and increasing conformational flexibility compared to the fully aromatic dimethylindole .
3-(7-Fluoro-1H-indol-3-yl)propan-1-amine (CAS 586336-02-9)
  • Key Differences : Fluorine substitution at the 7-position of the indole ring introduces electronegativity and lipophilicity .
  • Impact : Fluorine enhances metabolic stability and may improve blood-brain barrier penetration, making this compound pharmacologically distinct .
N,N-Dimethyl-3-[5-(2-methylsulfonyl-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine (PDB 1IY)
  • Key Differences : Incorporates a pyrrolopyrimidinyl-sulfonyl group and a tertiary amine (N,N-dimethyl) .
  • Impact : The sulfonyl group increases polarity, while the tertiary amine reduces solubility compared to the primary amine in the target compound .

Heterocyclic Variants

3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine
  • Key Differences : Replaces the indole ring with a pyrazole, a five-membered aromatic heterocycle .
  • Impact : Pyrazole’s reduced aromatic surface area and different hydrogen-bonding capacity may limit cross-reactivity with indole-targeted receptors .

Pharmacologically Active Analogs

D01 (N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine)
  • Key Differences : Dual-target inhibitor of serotonin transporters (SERT) and KCNQ/M channels, with bulky naphthyloxy and thienyl substituents .

Physicochemical Properties and Solubility Trends

Compound Name Molecular Weight (g/mol) Solubility (Water) Key Substituents
3-(2,3-Dimethylindol-1-yl)propan-1-amine 176.26 532.4–10,959 mg/L Dimethylindole, primary amine
3-(7-Fluoroindol-3-yl)propan-1-amine 192.20 Not reported 7-Fluoroindole, primary amine
N,N-Dimethyl-1IY derivative 397.49 Likely low Sulfonyl-pyrrolopyrimidine, tertiary amine
D01 () ~340 (estimated) Not reported Naphthyloxy, thienyl, tertiary amine

Trends :

  • Primary amines (e.g., target compound) generally exhibit higher water solubility than tertiary amines (e.g., 1IY derivative) due to increased hydrogen-bonding capacity.
  • Fluorine and sulfonyl groups enhance lipophilicity and polarity, respectively, influencing bioavailability .

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